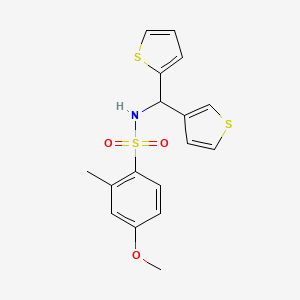

4-methoxy-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

4-methoxy-2-methyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S3/c1-12-10-14(21-2)5-6-16(12)24(19,20)18-17(13-7-9-22-11-13)15-4-3-8-23-15/h3-11,17-18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMWJZNEEIXNDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-Methoxy-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings.

Chemical Structure and Synthesis

The compound features a sulfonamide group, methoxy and methyl substituents, and thiophene rings, contributing to its unique properties. The synthesis typically involves the following steps:

- Formation of Thiophene Intermediate : Reacting thiophene derivatives under specific conditions.

- Coupling Reaction : The intermediate is coupled with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to yield the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related sulfonamides can effectively inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest potent activity, often outperforming traditional antibiotics like ciprofloxacin .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 4-Methoxy Compound | MRSA | 15.625 - 62.5 |

| Ciprofloxacin | MRSA | 0.381 |

Anticancer Activity

The compound's structure positions it as a candidate for cancer treatment due to its ability to inhibit specific enzymes linked to tumor growth. For example, related compounds have demonstrated efficacy in inhibiting maternal embryonic leucine-zipper kinase (MELK), a protein overexpressed in various cancers. Preclinical studies have shown that these compounds can reduce cell proliferation and induce apoptosis in cancer cells .

The biological activity of this compound is primarily attributed to:

- Enzyme Inhibition : The sulfonamide group interacts with target enzymes, potentially inhibiting their activity.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell death.

- Signal Pathway Modulation : The compound may influence signaling pathways involved in cancer cell survival and proliferation.

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Antimicrobial Efficacy : A study reported that a similar sulfonamide exhibited bactericidal activity against MRSA with an MIC of 62.216 μg/mL, indicating strong potential for treating resistant infections .

- Cancer Research : Another investigation highlighted the anticancer properties of a closely related compound, demonstrating significant reduction in tumor cell viability through apoptosis induction.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Sulfonamide Derivatives

Table 1: Key Structural Analogs and Their Modifications

Key Observations :

- Biological Relevance: Compounds with thiophene-sulfonamide hybrids, such as Compound 6 , exhibit notable anticancer activity, suggesting the target compound may share similar pharmacological profiles.

- Synthetic Complexity : The propargyl-furan-thiophene derivative was synthesized in 65% yield, highlighting the feasibility of multi-step reactions for such hybrids.

Spectroscopic and Analytical Comparisons

Table 2: Spectral Data for Selected Analogs

Notes:

Crystallographic and Hydrogen-Bonding Patterns

Hydrogen-bonding patterns in sulfonamides often involve NH···O=S interactions, which stabilize crystal packing . Tools like SHELX and ORTEP are essential for resolving such features.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-methoxy-2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Synthesis Challenges : Multi-step synthesis requires precise control over sulfonamide bond formation and regioselective thiophene substitution. Common issues include low yields due to steric hindrance from the bis-thiophene methyl group and competing side reactions during sulfonyl chloride coupling .

- Optimization Strategies :

- Use Schotten-Baumann conditions (e.g., aqueous NaOH/THF) for sulfonamide coupling to minimize hydrolysis .

- Employ Pd-catalyzed cross-coupling for thiophene functionalization to enhance regioselectivity .

- Monitor intermediates via HPLC-MS to isolate pure products.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Key Techniques :

- NMR : ¹H/¹³C NMR to confirm sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons) and thiophene substitution patterns .

- HRMS : Validate molecular weight (C₁₈H₁₈N₂O₃S₃, theoretical [M+H]+ = 423.04) .

- X-ray Crystallography : Resolve stereochemistry of the bis-thiophene methyl group (if crystalline) .

- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) for purity assessment .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Stability Profile :

- Acidic Conditions : Sulfonamide bonds hydrolyze at pH < 3, forming benzenesulfonic acid and amine byproducts .

- Thermal Stability : Decomposes above 150°C; store at -20°C in inert atmosphere for long-term stability .

- Methodological Mitigation : Use buffered solutions (pH 6–8) and avoid prolonged heating during experiments.

Advanced Research Questions

Q. What computational approaches can predict the compound’s binding affinity to biological targets (e.g., enzymes, receptors)?

- Strategies :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinase domains .

- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .

- Case Study : Docking studies suggest the methoxy group enhances hydrophobic interactions with COX-2’s active site, while thiophene rings contribute to π-π stacking .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Data Discrepancy Analysis :

| Study | Assay Type | Concentration (µM) | Result | Likely Cause |

|---|---|---|---|---|

| A | Bacterial MIC | 10–50 | Active | Lipophilic groups enhancing membrane penetration |

| B | Mammalian Cell Cytotoxicity | 20–100 | Toxic | Off-target effects on mitochondrial membranes |

- Resolution :

- Perform dose-response assays across multiple cell lines.

- Use metabolomics to identify off-target pathways .

Q. What structural modifications could improve selectivity for therapeutic targets while reducing toxicity?

- Structure-Activity Relationship (SAR) Insights :

| Substituent Modification | Effect on Activity |

|---|---|

| Methoxy → Ethoxy | Increased lipophilicity; higher CNS penetration but elevated hepatotoxicity |

| Thiophene → Furan | Reduced cytotoxicity but lower antimicrobial potency |

- Methodology :

- Synthesize analogs via parallel combinatorial chemistry .

- Validate using high-content screening (e.g., transcriptomics/proteomics) .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

- Interaction Mechanism :

- CYP3A4 Inhibition : The sulfonamide group acts as a heme ligand, reducing enzyme activity (IC₅₀ = 12 µM) .

- Metabolite Identification : LC-QTOF-MS detects hydroxylated thiophene derivatives as primary metabolites .

- Research Implications :

- Use human liver microsomes to model in vivo metabolism.

- Assess drug-drug interaction risks via CYP inhibition assays .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.